Ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate

Description

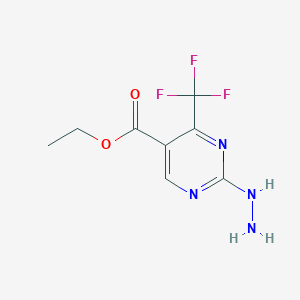

Ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a hydrazino (-NHNH₂) group at the 2-position, a trifluoromethyl (-CF₃) group at the 4-position, and an ethyl ester (-COOEt) at the 5-position. This compound is of interest in medicinal chemistry due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability, and the hydrazino moiety, which serves as a versatile handle for further functionalization.

Properties

IUPAC Name |

ethyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N4O2/c1-2-17-6(16)4-3-13-7(15-12)14-5(4)8(9,10)11/h3H,2,12H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACBTFTUFBNVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381656 | |

| Record name | ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188936-10-9 | |

| Record name | Ethyl 2-hydrazinyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188936-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of 2-hydrazino-4-(trifluoromethyl)pyrimidine with ethyl chloroformate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the pure compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, appropriate solvents, and specific catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

Ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its potential anti-inflammatory effects . The compound’s neuroprotective activity is attributed to the inhibition of endoplasmic reticulum stress and apoptosis pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituent differences:

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases lipophilicity in all analogs, enhancing membrane permeability.

- Reactivity: The hydrazino group in the target compound enables reactions with carbonyl groups (e.g., forming hydrazones), unlike amino or halogen substituents . Bromo/chloro analogs are more suited for Suzuki-Miyaura couplings .

Biological Activity

Ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with notable biological activities, particularly in the fields of immunology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

- Molecular Formula : C₈H₉F₃N₄O₂

- Molecular Weight : 250.17 g/mol

- CAS Number : 188936-10-9

Synthesis

The synthesis of this compound typically involves the reaction of 2-hydrazino-4-(trifluoromethyl)pyrimidine with ethyl chloroformate under controlled conditions. This method allows for the production of high-purity compounds suitable for biological testing .

This compound exhibits its biological effects primarily through the inhibition of key signaling pathways involved in inflammation and immune response:

- Inhibition of Nitric Oxide Production : The compound has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated human microglia cells, indicating potential anti-inflammatory properties.

- Blocking Transcription Factors : It inhibits the activation of transcription factors such as AP-1 and NF-kB, which are critical in inflammatory responses. This mechanism suggests its utility in treating conditions associated with chronic inflammation .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of this compound can effectively reduce the expression of pro-inflammatory cytokines. For instance, a specific analogue was identified as a potent inhibitor against AP-1 mediated transcriptional activation in Jurkat T cells, showcasing its potential as an anti-inflammatory agent .

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective effects. It has been investigated for its ability to mitigate neuroinflammation, which is crucial in neurodegenerative diseases .

Case Studies and Research Findings

Applications

This compound has several applications across various fields:

- Medicinal Chemistry : Its anti-inflammatory properties make it a candidate for drug development targeting autoimmune diseases.

- Diagnostic Techniques : Employed as a derivatization reagent for the simultaneous determination of hormones like testosterone and dihydrotestosterone in biological samples.

- Research Tool : Used in studies investigating the mechanisms of inflammation and cellular signaling pathways.

Q & A

Q. What synthetic routes are recommended for preparing Ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate?

A common approach involves functionalizing the pyrimidine ring at the 2-position. Starting with ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 304693-64-9), hydrazine can be introduced via nucleophilic substitution under reflux conditions. For example, diisobutylaluminium hydride (DIBAL-H) has been used in analogous reductions of trifluoromethylpyrimidine esters to aldehydes, suggesting controlled reaction temperatures (-78°C) and inert atmospheres are critical to avoid side reactions . Post-synthesis, purification via column chromatography or recrystallization is recommended to isolate the hydrazino derivative.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : Analyze , , and NMR to confirm the hydrazino group and trifluoromethyl substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For example, similar pyrimidine derivatives have been resolved at 100 K with R-factors < 0.05, highlighting the importance of high-quality single crystals .

Q. What are the key applications of this compound in medicinal chemistry?

The compound serves as a precursor for bioactive molecules. Its trifluoromethyl group enhances metabolic stability, while the hydrazino moiety enables further derivatization. For instance, related pyrimidine carboxylates are intermediates in protein kinase inhibitors and modulators of NF-κB/AP-1 signaling pathways, which are relevant in inflammation and oncology research .

Advanced Research Questions

Q. How can researchers optimize the yield of hydrazino group introduction in the pyrimidine ring?

Key strategies include:

- Reagent Selection : Use anhydrous hydrazine to minimize hydrolysis side reactions.

- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reactivity and stability.

- Catalysis : Explore transition-metal catalysts (e.g., Pd/C) for regioselective substitution. Analogous syntheses of pyrimidine derivatives achieved 85–90% yields under optimized conditions .

Q. What methodologies address contradictory spectroscopic data during characterization?

Contradictions often arise from tautomerism or impurities. Solutions include:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of functional groups.

- Differential Scanning Calorimetry (DSC) : Identify polymorphic forms or hydrate formation.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. How can researchers mitigate byproduct formation during synthesis?

Mitigation strategies involve:

- Stoichiometric Precision : Use a 1.2:1 molar ratio of hydrazine to starting ester to avoid excess reagent.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the hydrazino group.

- Byproduct Trapping : Add molecular sieves or scavengers to sequester reactive intermediates .

Q. What challenges arise in scaling up synthesis while maintaining purity?

Scaling up introduces challenges such as heat dissipation and mixing efficiency. Solutions include:

- Flow Chemistry : Enhances control over reaction parameters (temperature, residence time).

- Crystallization Optimization : Use solvent-antisolvent systems (e.g., ethanol/water) to improve yield and purity.

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

Methodological Guidance

Q. What analytical techniques are recommended for purity assessment?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

- Karl Fischer Titration : Determine water content (<0.5% w/w) to ensure anhydrous conditions during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.